![molecular formula C21H20N4O4S2 B4974465 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide
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Overview
Description
4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide, also known as BNTX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide acts as a selective antagonist of the delta-opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the delta-opioid receptor, 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide prevents the activation of this receptor by endogenous opioids, such as enkephalins and endorphins, as well as exogenous opioids, such as morphine. This results in a reduction in pain, inflammation, and addiction-related behaviors.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been found to block the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in lab experiments is that it is a highly selective antagonist of the delta-opioid receptor, which reduces the risk of off-target effects. However, one of the limitations of using 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective delta-opioid receptor antagonists. Another area of research is the investigation of the potential use of 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in the treatment of other diseases, such as depression and anxiety. Finally, research is needed to determine the safety and efficacy of 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide in human clinical trials.
Synthesis Methods
The synthesis of 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide involves the reaction of 4-butoxybenzoyl chloride with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of triethylamine. The resulting product is then treated with carbon disulfide and sodium hydroxide to form the final compound, 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide.
Scientific Research Applications
4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been widely studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. 4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has also been investigated for its potential use in the treatment of opioid addiction, as it has been found to block the effects of opioids in the brain.
properties
IUPAC Name |
4-butoxy-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-2-3-11-29-17-9-7-14(8-10-17)19(26)23-20(30)24-21-22-18(13-31-21)15-5-4-6-16(12-15)25(27)28/h4-10,12-13H,2-3,11H2,1H3,(H2,22,23,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREKWEYICDQNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide |
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